[17-acetyloxy-17-ethynyl-13-methyl-11-(methylsulfanylmethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate
Overview
Description
[17-acetyloxy-17-ethynyl-13-methyl-11-(methylsulfanylmethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate is a synthetic compound belonging to the class of estrogens It is structurally related to estradiol, a natural estrogen hormone
Preparation Methods
The synthesis of [17-acetyloxy-17-ethynyl-13-methyl-11-(methylsulfanylmethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate involves several steps. The starting material is typically estrone or estradiol, which undergoes a series of chemical reactions to introduce the ethynyl and methylthio groups. The key steps include:
Ethynylation: Introduction of the ethynyl group at the 17-position.
Methoxylation: Introduction of the methoxy group at the 11-position.
Thiomethylation: Introduction of the methylthio group.
Acetylation: Formation of the diacetate ester.
These reactions are carried out under specific conditions, often involving catalysts and reagents such as palladium or copper complexes for ethynylation, and methyl iodide for thiomethylation .
Chemical Reactions Analysis
[17-acetyloxy-17-ethynyl-13-methyl-11-(methylsulfanylmethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of ethynyl and thiomethyl groups.
Biology: Investigated for its binding affinity to estrogen receptors, helping to understand hormone-receptor interactions.
Medicine: Potential use in hormone replacement therapy and as a therapeutic agent in estrogen-related disorders.
Industry: Utilized in the synthesis of other complex organic molecules and pharmaceuticals
Mechanism of Action
The mechanism of action of [17-acetyloxy-17-ethynyl-13-methyl-11-(methylsulfanylmethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with estrogen receptors. The compound binds to these receptors, mimicking the action of natural estrogens. This binding triggers a cascade of molecular events, leading to the activation or repression of specific genes involved in cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
Similar compounds include:
Estradiol: A natural estrogen hormone with a similar structure but lacking the ethynyl and thiomethyl groups.
Moxestrol: A synthetic estrogen with a methoxy group at the 11-position but different substituents at other positions.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, with an ethynyl group at the 17-position but different functional groups elsewhere.
The uniqueness of [17-acetyloxy-17-ethynyl-13-methyl-11-(methylsulfanylmethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[17-acetyloxy-17-ethynyl-13-methyl-11-(methylsulfanylmethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O5S/c1-6-26(31-17(3)28)12-11-22-21-9-7-18-13-19(30-16(2)27)8-10-20(18)24(21)23(29-15-32-5)14-25(22,26)4/h1,8,10,13,21-24H,7,9,11-12,14-15H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAGJZNFVJYWMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3C(CC2)C4CCC(C4(CC3OCSC)C)(C#C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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